Adhesion Stability: Au/Cr vs. Pure Gold Electrode
In a direct head-to-head comparison between Au-CZT and Au/Cr-CZT electrode contacts, the Au/Cr compound electrode demonstrated markedly superior adhesion strength retention. Following aging tests, the adhesion strength of the Au/Cr compound electrode decreased by only 28%, whereas the Au contact (without Cr) decreased by 61.98% [1]. This represents a 54.8% reduction in adhesion degradation attributable to the presence of chromium in the composite electrode structure.
| Evidence Dimension | Adhesion strength retention after aging |
|---|---|
| Target Compound Data | 28% decrease in adhesion strength |
| Comparator Or Baseline | Au contact (pure gold electrode): 61.98% decrease in adhesion strength |
| Quantified Difference | 54.8% reduction in adhesion degradation; absolute difference of 33.98 percentage points |
| Conditions | Shearing tests on CdZnTe (CZT) semiconductor substrates; aging test conditions |
Why This Matters
This differential provides a quantifiable basis for prioritizing Cr;gold-based electrodes over pure gold electrodes in detector applications where long-term adhesion stability under thermal or aging stress is a critical reliability metric.
- [1] Liang X.-Y., Min J.-H., Zhao Y., Wang Z.-J., Sang W.-B., Qin K.-F., Hu D.-N., Zhou C.-Y. Property comparisons of Au-CZT and Au/Cr-CZT contacts. Journal of Functional Materials and Devices. 2010;16(1):1-5. View Source
